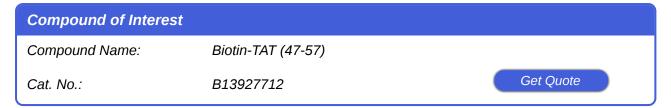


Application Notes and Protocols: Biotin-TAT(47-57) Conjugation to Fluorescent Dyes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD) that has been widely utilized for the intracellular delivery of various cargo molecules, including peptides, proteins, and nanoparticles.[1][2] The minimal sequence required for this translocation is the TAT(47-57) peptide, with the amino acid sequence YGRKKRRQRRR.[1] Biotinylation of this peptide allows for versatile detection and purification strategies through its high-affinity interaction with streptavidin.[3]

The conjugation of fluorescent dyes to Biotin-TAT(47-57) enables researchers to visualize and quantify its cellular uptake and intracellular localization.[4] This technology is invaluable for high-throughput screening, protein binding studies, and detailed investigations into drug delivery mechanisms.[4] These application notes provide detailed protocols for the conjugation of Biotin-TAT(47-57) to fluorescent dyes, purification and characterization of the conjugates, and methods for assessing their cellular uptake.

Data Presentation

Table 1: Physicochemical Properties of Common Fluorescent Dyes for Peptide Conjugation



Fluorescent Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield (Φ)	Reactive Group
FAM (Carboxyfluor escein)	~494	~518	~75,000	~0.92	NHS Ester
TAMRA (Tetramethylr hodamine)	~555	~580	~90,000	0.3 - 0.5	NHS Ester
СуЗ	~550	~570	~150,000	~0.15 (free), up to 0.4 (conjugated)	NHS Ester, Maleimide
Су5	~650	~670	~250,000	~0.27	NHS Ester, Maleimide
Alexa Fluor 488	~490	~525	~71,000	~0.92	NHS Ester, Maleimide
Alexa Fluor 555	~555	~580	~150,000	~0.10	NHS Ester, Maleimide
Alexa Fluor 647	~650	~670	~239,000	~0.33	NHS Ester, Maleimide

Note: Quantum yields can be influenced by the conjugation process and the local environment of the dye.[5][6]

Table 2: Comparison of Common Peptide-Dye Conjugation Chemistries



Conjugati on Chemistr y	Reactive Group on Peptide	Reactive Group on Dye	pH Range	Reaction Time	Efficiency	Stability of Linkage
Amine- Reactive	Primary amines (N- terminus, Lysine)	NHS Ester	8.0 - 9.0	1-2 hours	High	Stable amide bond
Thiol- Reactive	Thiols (Cysteine)	Maleimide	6.5 - 7.5	2 hours - overnight	High (>90%)	Stable thioether bond

Experimental Protocols

Protocol 1: Conjugation of NHS-Ester Dyes to Biotin-TAT(47-57)

This protocol describes the conjugation of an amine-reactive fluorescent dye to the N-terminus or lysine side chains of the Biotin-TAT(47-57) peptide.

Materials:

- Biotin-TAT(47-57) peptide (Sequence: Biotin-YGRKKRRQRRR)
- Amine-reactive fluorescent dye (e.g., FAM-NHS Ester, TAMRA-NHS Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- 1 M Tris-HCl, pH 8.0 (for quenching)
- Purification column (e.g., HPLC, gel filtration)

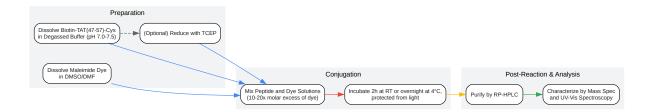
Procedure:



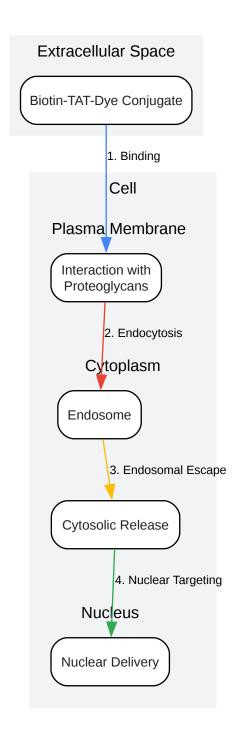
- Prepare Peptide Solution: Dissolve the Biotin-TAT(47-57) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
- Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add the dissolved dye to the peptide solution at a 10-20 fold molar excess of dye to peptide.
 - Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
- Quench Reaction: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench the reaction by consuming any unreacted NHS-ester dye. Incubate for 15-30 minutes at room temperature.
- Purification: Purify the fluorescently labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) or a suitable gel filtration column.
- Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and measure the absorbance at 280 nm and the dye's maximum absorption wavelength to determine the degree of labeling.











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